2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile
Description
IUPAC Nomenclature and Constitutional Analysis
The IUPAC name 2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is derived through hierarchical substitution rules. The parent structure is acetonitrile (propanenitrile), modified by a sulfanyl (-S-) substituent at the second carbon. This sulfanyl group is itself attached to the 2-position of a 1,3,4-oxadiazole ring, which bears a 4-tert-butylphenyl substituent at its 5-position. The tert-butyl group [(CH~3~)~3~C-] introduces steric bulk and electron-donating effects, while the oxadiazole core contributes rigidity and π-conjugation.
Table 1: Constitutional Data for this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 477862-15-0 |
| Molecular Formula | C~14~H~15~N~3~OS |
| Molecular Weight | 273.36 g/mol |
The molecular formula confirms the presence of 14 carbon atoms, including the tert-butyl group’s three methyl branches and the nitrile functional group. The 1,3,4-oxadiazole ring (C~2~N~2~O) is a five-membered heterocycle with alternating single and double bonds, contributing to its aromaticity.
Molecular Topology and Bonding Patterns
The compound’s topology is defined by the planar 1,3,4-oxadiazole ring, which exhibits partial double-bond character between N1–C2 (1.32 Å) and C2–N3 (1.30 Å), as observed in analogous structures. The sulfur atom bridges the oxadiazole and acetonitrile moieties, with a C–S bond length of approximately 1.78 Å, characteristic of thioether linkages. The tert-butylphenyl group adopts a near-coplanar orientation relative to the oxadiazole ring, with a dihedral angle of 3.76°–5.49°, minimizing steric strain while maximizing π-orbital overlap.
Table 2: Key Bond Lengths and Angles in Related 1,3,4-Oxadiazole Derivatives
The acetonitrile group’s linear sp-hybridized carbon-nitrogen bond (1.16 Å) introduces an electron-withdrawing effect, polarizing the sulfanyl linkage and enhancing the compound’s susceptibility to nucleophilic attack at the sulfur center.
Comparative Structural Analysis with Analogous 1,3,4-Oxadiazole Derivatives
Structurally analogous 1,3,4-oxadiazoles, such as {4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol, share the tert-butylphenyl-oxadiazole motif but differ in peripheral substituents. Replacing the methanol group with a sulfanylacetonitrile moiety alters electronic and steric profiles:
Electronic Effects : The nitrile group’s strong electron-withdrawing nature (-I effect) reduces electron density on the oxadiazole ring compared to the electron-donating hydroxymethyl group (-CH~2~OH) in the methanol analogue. This shift enhances the oxadiazole’s electron-deficient character, potentially improving charge-transport properties in optoelectronic applications.
Steric Considerations : The sulfanylacetonitrile substituent introduces less steric hindrance than bulkier groups (e.g., dibutoxy-thienyl moieties in C~36~H~44~N~4~O~4~S derivatives), allowing tighter molecular packing in solid-state structures.
Hydrogen Bonding : Unlike the methanol analogue, which forms O–H···N hydrogen bonds (2.02 Å), the acetonitrile derivative lacks hydrogen-bond donors, relying instead on van der Waals interactions and π-stacking for crystal stabilization.
Table 3: Structural and Electronic Comparison with Analogues
These distinctions underscore the tunability of 1,3,4-oxadiazole derivatives for tailored applications, where electronic and steric modifications can optimize performance in organic semiconductors or bioactive molecules.
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-14(2,3)11-6-4-10(5-7-11)12-16-17-13(18-12)19-9-8-15/h4-7H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMOPZUOGQHISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the tert-butylphenyl group: This step often involves the use of tert-butylphenyl hydrazine or a similar reagent.
Attachment of the sulfanyl acetonitrile moiety: This can be done through nucleophilic substitution reactions where a suitable leaving group is replaced by the sulfanyl acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxadiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Depending on the substituent introduced, a variety of functionalized oxadiazole derivatives can be obtained.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antibacterial and antifungal activities. The following table summarizes the antibacterial efficacy of similar compounds:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Oxadiazole A | Staphylococcus aureus | 32 |
| Oxadiazole B | Escherichia coli | 27 |
| Oxadiazole C | Pseudomonas aeruginosa | 30 |
These results demonstrate the potential for developing new antibacterial agents based on the oxadiazole scaffold.
Anticancer Activity
The compound has shown promise in anticancer research. Studies have indicated that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, a study reported that a related oxadiazole compound reduced cell viability in breast cancer cells by over 50% at a concentration of 10 µM. This suggests that structural modifications in the oxadiazole ring can enhance biological activity against cancer cells.
Photophysical Properties
Compounds containing oxadiazole moieties have been investigated for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the tert-butylphenyl group is believed to enhance the stability and efficiency of these materials.
Sensor Development
The unique electronic properties of oxadiazoles allow their use in sensor technology. Research has demonstrated that oxadiazole-based sensors can detect metal ions and other environmental pollutants with high sensitivity. The sulfanyl group may play a crucial role in enhancing the binding affinity to target analytes.
Pesticidal Activity
The compound's potential as a pesticide has been explored, particularly against agricultural pests. Studies have shown that oxadiazole derivatives can act as effective insecticides and fungicides. For instance, a derivative exhibited significant activity against common agricultural pests such as aphids and whiteflies.
Case Studies
- Antibacterial Efficacy Study : A comprehensive study evaluated the antibacterial effects of various oxadiazole derivatives, including those similar to 2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile. The results indicated that modifications to the oxadiazole ring could lead to enhanced activity against resistant bacterial strains.
- Photophysical Properties Research : A research group investigated the application of oxadiazole derivatives in OLED technology. They found that specific structural modifications improved light emission efficiency and thermal stability, paving the way for commercial applications in display technologies.
- Pesticide Development : In agricultural studies, researchers tested the efficacy of oxadiazole-based pesticides against various pests. The findings suggested that these compounds could significantly reduce pest populations while being environmentally sustainable.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile depends on its application:
Pharmacological: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Materials Science: In OLEDs, it can function as an electron transport material, facilitating the movement of electrons within the device.
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of Selected Oxadiazole Derivatives
Key Observations :
Table 2: Activity Comparison of Oxadiazole Derivatives
Biological Activity
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is a compound that belongs to the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15N3OS
- Molecular Weight : 273.35 g/mol
- CAS Number : 477862-15-0
Biological Activity Overview
Oxadiazole derivatives have been studied for various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. The compound in focus has shown promise in several biological assays.
Anticancer Activity
Recent studies indicate that oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar oxadiazole compounds showed IC50 values in the micromolar range against leukemia and breast cancer cell lines. Specifically, compounds with structural modifications similar to this compound were noted to induce apoptosis via the activation of caspase pathways and upregulation of p53 expression in MCF-7 cells .
The proposed mechanisms by which oxadiazole derivatives exert their biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Compounds have been shown to arrest the cell cycle at the G0/G1 phase, preventing further proliferation.
- Enzyme Inhibition : Certain oxadiazoles act as inhibitors of enzymes involved in cancer progression, such as carbonic anhydrases .
Case Studies
- Anticancer Efficacy
-
Neuroprotective Effects
- Another study explored the neuroprotective potential of oxadiazole derivatives against oxidative stress-induced neurotoxicity in SH-SY5Y cells. The results highlighted certain compounds' abilities to inhibit β-amyloid aggregation and protect neuronal cells from apoptosis induced by oxidative stress .
Data Tables
| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis induction |
| Anticancer | CEM | 2.41 | Cell cycle arrest |
| Neuroprotection | SH-SY5Y | 5.18 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol and bromoacetonitrile. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst use) to enhance yield. For example, DMF or DMSO at 80–100°C with K₂CO₃ as a base improves thiol activation .
- Validation : Monitor reaction progress via TLC or HPLC. Characterize intermediates (e.g., oxadiazole-thiol) using FT-IR (S-H stretch at ~2550 cm⁻¹) and ¹H NMR (tert-butyl protons at δ 1.3–1.4 ppm) .
Q. How can the purity and structural integrity of this compound be assessed post-synthesis?
- Analytical Techniques :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry indicate impurity levels .
- Spectroscopy : Confirm the nitrile group (C≡N) via FT-IR (sharp peak ~2240 cm⁻¹) and ¹³C NMR (δ 115–120 ppm). Verify the oxadiazole ring via ¹H NMR (aromatic protons at δ 7.5–8.2 ppm) .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound, particularly its abiotic degradation pathways?
- Methodology : Employ a split-plot design to simulate environmental conditions (e.g., pH, UV exposure, soil type). For example:
- Main Plots : Vary pH (4–9) to assess hydrolysis.
- Subplots : Test UV irradiation (254 nm) for photolysis .
- Analysis : Quantify degradation products via LC-MS/MS. Key metabolites may include tert-butylphenol (from oxadiazole ring cleavage) and thiocyanate (from nitrile hydrolysis) .
- Contradiction Handling : If degradation rates conflict with predicted models (e.g., QSAR), re-evaluate solvent matrix effects or adsorption to colloidal particles .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Approach :
- DFT Calculations : Optimize molecular geometry using Gaussian 09 at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify reactive sites (e.g., sulfur atom in the sulfanyl group as nucleophilic center) .
- Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. water) to predict solubility and reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?
- Hypothesis Testing :
- Dose-Response Studies : Use MTT assays across a concentration range (1–100 μM) to distinguish cytotoxic thresholds from antioxidant activity .
- Mechanistic Probes : Assess ROS scavenging via DPPH/ABTS assays and correlate with structural features (e.g., electron-withdrawing nitrile group) .
Methodological Challenges and Solutions
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
- Strategy : Screen solvents (e.g., ethanol, DCM/hexane mixtures) using the vapor diffusion method. Tert-butyl groups often induce steric hindrance; slow evaporation at 4°C improves crystal quality .
- Data Collection : Resolve disorder in the oxadiazole ring using SHELXL refinement. Compare with similar structures (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives) to validate bond lengths/angles .
Q. What protocols ensure accurate measurement of physicochemical properties (e.g., logP, pKa)?
- Experimental Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
